

Application Note: AZ1495 in CRISPR-Cas9 Screening for Drug Synergy

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Compound of Interest

Compound Name: AZ1495

Cat. No.: B10800876

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of synergistic drug combinations is a cornerstone of modern cancer therapy, offering a strategy to enhance efficacy and overcome resistance. **AZ1495** is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2][3] These kinases are critical nodes in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), leading to the activation of NF- κ B and MAPK pathways.[4][5] Dysregulation of this pathway is implicated in various hematologic malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1][4]

CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying gene knockouts that sensitize cancer cells to a specific drug, thereby revealing potential targets for combination therapy.[6][7] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genetic vulnerabilities that synergize with **AZ1495**, paving the way for novel combination therapies.

AZ1495: Mechanism of Action and Properties

AZ1495 exerts its therapeutic effect by inhibiting the kinase activity of IRAK4 and IRAK1.[1][2] This action blocks the phosphorylation cascade required for the activation of downstream transcription factors like NF- κ B, which are crucial for the survival and proliferation of certain cancer cells, particularly those of the ABC subtype of DLBCL.[1]

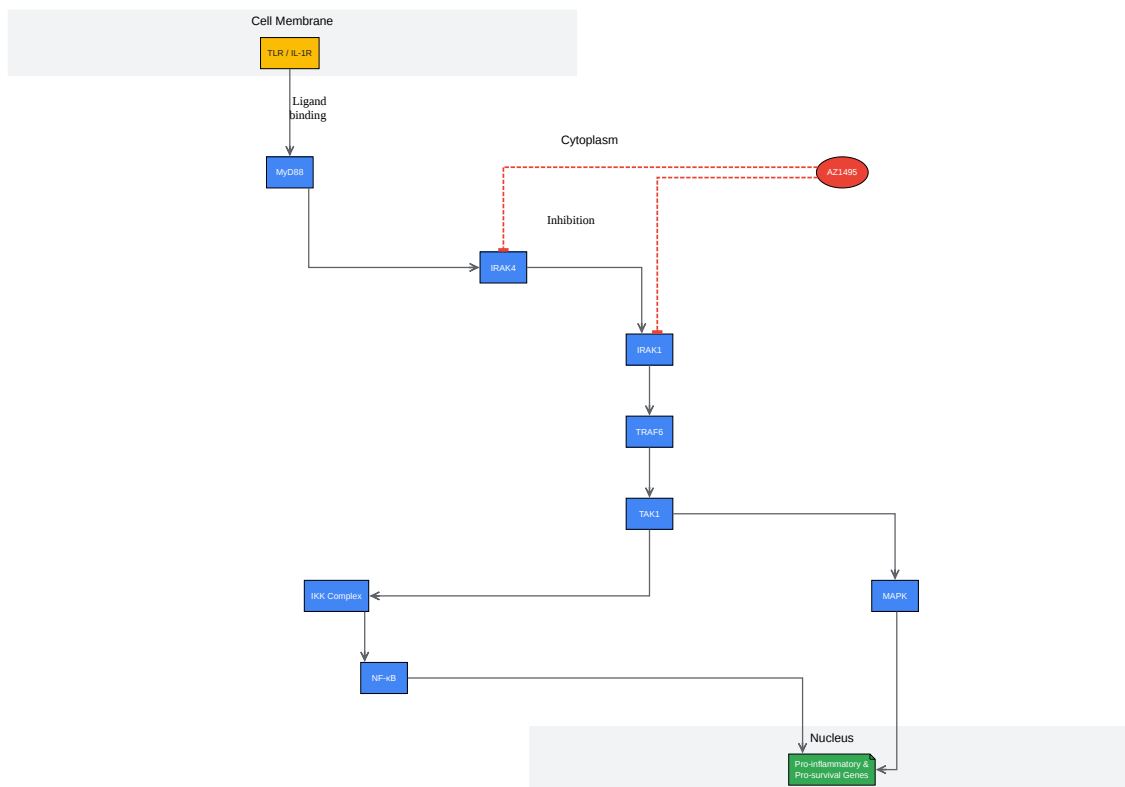
Quantitative Data for AZ1495

The following table summarizes the key inhibitory concentrations and binding affinities for **AZ1495**.

Parameter	Target	Value	Reference
IC ₅₀ (Enzyme Assay)	IRAK4	5 nM (0.005 µM)	[1][2][8]
IC ₅₀ (Cellular Assay)	IRAK4	52 nM (0.052 µM)	[1]
IC ₅₀	IRAK1	23 nM (0.023 µM)	[1][2]
Binding Affinity (Kd)	IRAK4	0.7 nM (0.0007 µM)	[1]

Signaling Pathway of AZ1495 Action

The diagram below illustrates the IRAK4 signaling pathway and the point of inhibition by **AZ1495**. Ligand binding to TLR/IL-1R recruits the adaptor protein MyD88, leading to the formation of the "Myddosome" complex, which includes IRAK4 and IRAK1.[4][9] IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, initiating downstream cascades that activate NF-κB and MAPK, promoting cell survival and inflammation.[4][9] **AZ1495** directly inhibits the kinase activity of IRAK4 and IRAK1, thereby blocking these pro-survival signals.



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Caption: IRAK4 signaling pathway and **AZ1495** inhibition point.

Experimental Protocol: CRISPR-Cas9 Screen for AZ1495 Synergy

This protocol outlines a negative selection (dropout) screen to identify genes whose knockout enhances the cytotoxic effects of **AZ1495**.

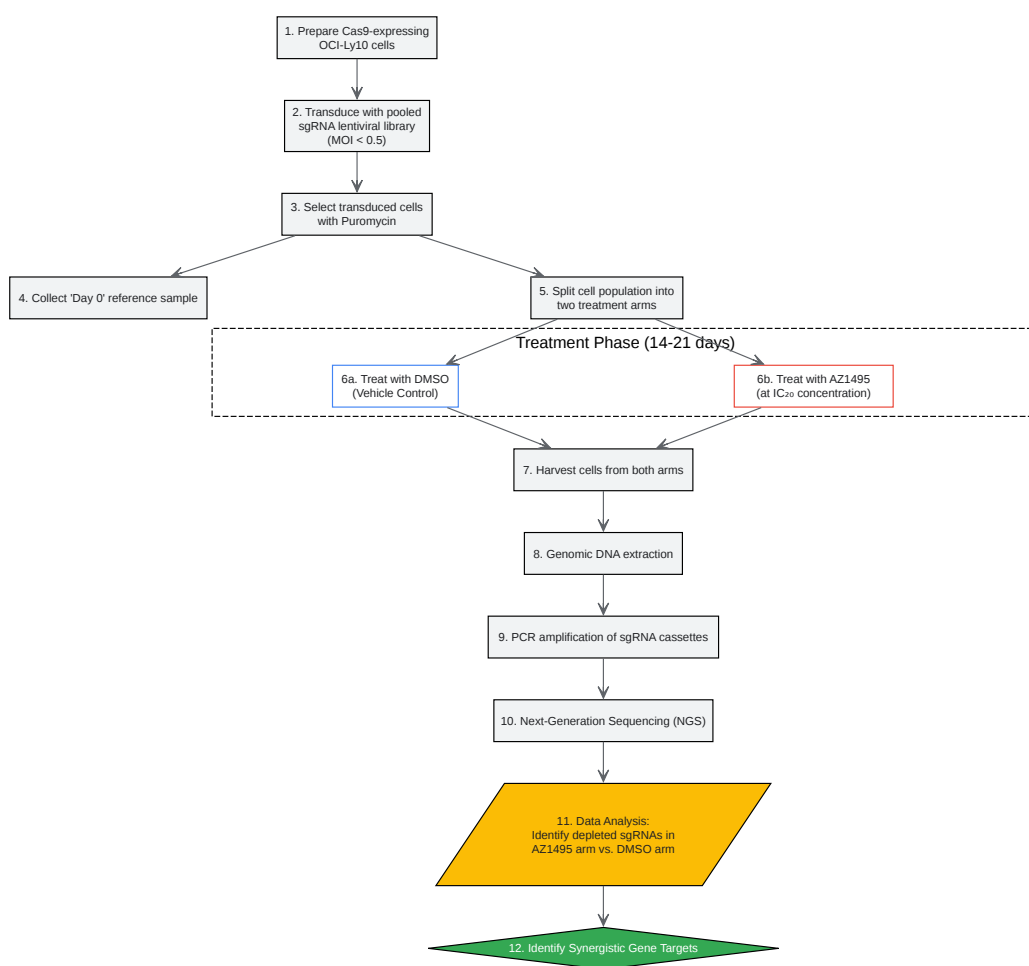
Materials and Reagents

- Cell Line: A suitable cancer cell line, e.g., OCI-Ly10 (ABC-DLBCL), stably expressing Cas9.
- CRISPR Library: A genome-wide pooled sgRNA library (e.g., GeCKO v2).

- Reagents: **AZ1495** (dissolved in DMSO), DMSO (vehicle control), Puromycin, Polybrene, Lentivirus packaging plasmids, Lentivirus production cell line (e.g., HEK293T), DNA extraction kit, PCR amplification reagents, and Illumina sequencing primers.

Experimental Workflow

The overall workflow involves transducing a Cas9-expressing cell line with an sgRNA library, applying drug selection, and identifying depleted sgRNAs via next-generation sequencing (NGS).



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. oncotarget.com [oncotarget.com]
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